N-phenyl-2-(6-quinolinylcarbonyl)-1-hydrazinecarbothioamide
Description
N-phenyl-2-(6-quinolinylcarbonyl)-1-hydrazinecarbothioamide is a thiosemicarbazide derivative featuring a quinoline moiety linked via a carbonyl group to a hydrazinecarbothioamide scaffold. The hydrazinecarbothioamide group (–NH–NH–C(=S)–NHR) is known for its versatility in coordinating metal ions and interacting with biological targets, making this compound relevant in medicinal chemistry and materials science .
Properties
IUPAC Name |
1-phenyl-3-(quinoline-6-carbonylamino)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4OS/c22-16(13-8-9-15-12(11-13)5-4-10-18-15)20-21-17(23)19-14-6-2-1-3-7-14/h1-11H,(H,20,22)(H2,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBDAAROPVYESPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NNC(=O)C2=CC3=C(C=C2)N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
47.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24824570 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-2-(6-quinolinylcarbonyl)-1-hydrazinecarbothioamide typically involves the reaction of quinoline-6-carboxylic acid with phenylhydrazine and carbon disulfide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and requires careful temperature control to ensure the desired product is obtained .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-phenyl-2-(6-quinolinylcarbonyl)-1-hydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the nitro group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
N-phenyl-2-(6-quinolinylcarbonyl)-1-hydrazinecarbothioamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential as an anticancer agent and for its antimicrobial properties.
Mechanism of Action
The mechanism of action of N-phenyl-2-(6-quinolinylcarbonyl)-1-hydrazinecarbothioamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or disrupt cellular processes by binding to proteins or DNA. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Anticonvulsant Activity
- Semicarbazones and Thiosemicarbazides: Analogs such as N-phenyl-2-(propan-2-ylidene)hydrazinecarboxamide () show anticonvulsant activity via interaction with chloride channels. The quinoline-carbonyl group in the target compound may similarly modulate ion channels, though experimental validation is needed .
- Pyrrolidine-2,5-dione Derivatives: SAR studies () highlight the importance of aromatic substituents (e.g., 3-trifluoromethyl) for maximal electroshock (MES) seizure inhibition. The quinoline ring in the target compound could mimic this role .
Insecticidal and Cytotoxic Activity
- Thiosemicarbazide Derivatives: Compounds like N-phenyl-2-(pyridin-2-ylcarbonyl)hydrazinecarbothioamide () exhibit insecticidal properties, suggesting that the target compound’s quinoline-carbonyl group may enhance activity against pests .
- Cytotoxicity: Derivatives with benzothiazole or thiophene groups () show cytotoxic effects, implying that the quinoline moiety could similarly interact with cellular targets like DNA or enzymes .
Physicochemical Properties
- Solubility: Quinoline’s hydrophobicity may reduce aqueous solubility compared to pyridine or morpholine derivatives (e.g., ).
- Metal Coordination : The hydrazinecarbothioamide group can chelate metal ions (e.g., Cu, Zn), as seen in . This property is critical for designing metal-based therapeutics or sensors .
Biological Activity
N-phenyl-2-(6-quinolinylcarbonyl)-1-hydrazinecarbothioamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological evaluations, and mechanisms of action, focusing on its anticancer and enzyme inhibition properties.
Synthesis and Characterization
This compound is synthesized through a reaction involving phenylhydrazine and isothiocyanates, which can be achieved using various methods such as microwave irradiation or mechanochemical grinding. The synthesis yields high purity and quantitative results, which are essential for subsequent biological testing .
Anticancer Properties
Research indicates that this compound exhibits notable antiproliferative effects against various cancer cell lines. For instance, studies have demonstrated its activity against human colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116) cell lines. The compound's mechanism appears to involve the inhibition of the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | Caco-2 | TBD |
| This compound | HCT-116 | TBD |
The specific IC50 values for this compound are yet to be fully established but show promise when compared to known inhibitors like LY294002, a pan PI3K inhibitor .
Enzyme Inhibition
Additionally, derivatives of hydrazinecarbothioamides have been studied for their ability to inhibit tyrosinase, an enzyme involved in melanin production and associated with melanoma development. One derivative showed an IC50 of 22.6 µM against tyrosinase, suggesting that modifications to the hydrazinecarbothioamide structure can enhance inhibitory potency .
The mechanisms by which this compound exerts its biological effects are multifaceted:
- PI3K/AKT Pathway Inhibition : The compound has been shown to reduce the expression of key genes involved in this pathway, leading to decreased cell proliferation and increased apoptosis in cancer cells.
- Tyrosinase Inhibition : The interaction with tyrosinase involves hydrogen bonding and hydrophobic interactions with critical amino acid residues, which may prevent substrate binding and subsequent melanin synthesis .
Case Studies
A notable study investigated the effects of this compound on Caco-2 and HCT-116 cell lines. The results indicated that treatment led to a significant reduction in PI3K and AKT gene expression while increasing the expression of pro-apoptotic genes like BAD. This suggests a potential therapeutic role in colorectal cancer treatment through targeted gene modulation .
Q & A
Q. What analytical approaches resolve ambiguities in reaction mechanisms for derivative synthesis?
- Methodological Answer :
- Isolation of Intermediates : Use flash chromatography to isolate and characterize transient species (e.g., hydrazone intermediates via NMR).
- Kinetic Studies : Monitor reaction rates under varying conditions (e.g., pH, temperature) to infer mechanisms (e.g., nucleophilic attack vs. radical pathways).
- Computational Modeling : Gaussian09 simulations (DFT/B3LYP) predict transition states and activation energies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
